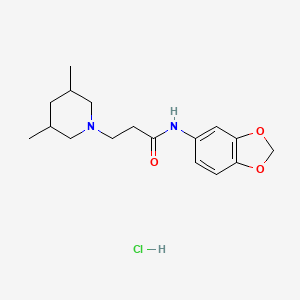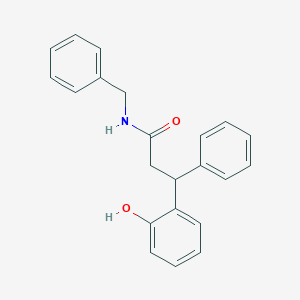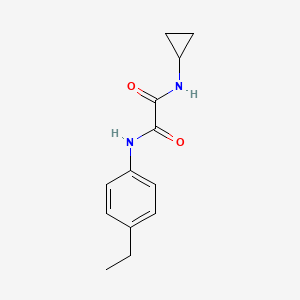![molecular formula C18H20N4O8S B3946096 1-[(4-nitrophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine oxalate](/img/structure/B3946096.png)
1-[(4-nitrophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine oxalate
描述
1-[(4-nitrophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine oxalate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as NPPB and is known for its ability to block certain ion channels in the body. In
作用机制
The mechanism of action of NPPB is related to its ability to block ion channels. NPPB binds to specific sites on the ion channels, preventing the movement of ions through the channel. This can have a variety of effects on cellular processes, depending on the specific ion channel being blocked.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NPPB are varied and depend on the specific ion channel being blocked. For example, blocking the CFTR channel with NPPB can lead to an increase in mucus viscosity, while blocking the VRAC channel can lead to cell swelling and apoptosis. NPPB has also been shown to have anti-inflammatory effects, possibly through its ability to block CaCC channels.
实验室实验的优点和局限性
One advantage of using NPPB in lab experiments is its specificity for certain ion channels. By selectively blocking specific ion channels, researchers can study the role of these channels in various physiological processes. However, one limitation of NPPB is that it can have off-target effects on other ion channels or cellular processes. Additionally, NPPB can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are many potential future directions for the study of NPPB. One area of interest is in the development of new therapeutics based on NPPB. For example, NPPB has been investigated as a potential treatment for cystic fibrosis, a genetic disorder that affects the CFTR channel. Additionally, NPPB has been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases. Other future directions for the study of NPPB include investigating its effects on other ion channels and cellular processes, as well as developing new synthesis methods for the compound.
科学研究应用
NPPB has been studied extensively in scientific research due to its potential therapeutic applications. One of the primary applications of NPPB is in the study of ion channels. NPPB has been shown to block several ion channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) channel, the volume-regulated anion channel (VRAC), and the Ca2+-activated Cl- channel (CaCC). By blocking these channels, NPPB can be used to study the role of ion channels in various physiological processes.
属性
IUPAC Name |
1-(4-nitrophenyl)sulfonyl-4-(pyridin-2-ylmethyl)piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S.C2H2O4/c21-20(22)15-4-6-16(7-5-15)25(23,24)19-11-9-18(10-12-19)13-14-3-1-2-8-17-14;3-1(4)2(5)6/h1-8H,9-13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJWOWHAAAINEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3946031.png)
![N-(2,5-dimethylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B3946035.png)
![methyl 4-[(3-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)methyl]benzoate](/img/structure/B3946047.png)


![ethyl 1-{3-[(3-fluorophenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B3946064.png)
![{[4-(3-chlorophenyl)-5-(isopropoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3946065.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-bromophenyl)ethanone](/img/structure/B3946089.png)

![N-(4-{[4-(4-ethoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3946098.png)
![N-benzyl-N-{2-[2-ethyl-4-(4-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]ethyl}acetamide](/img/structure/B3946102.png)
